molecular formula C9H11F2N B3016777 (2S)-2-(3,4-Difluorophenyl)propan-1-amine CAS No. 2248184-24-7

(2S)-2-(3,4-Difluorophenyl)propan-1-amine

Cat. No.: B3016777
CAS No.: 2248184-24-7
M. Wt: 171.191
InChI Key: KGRMFVYVHCPFET-ZCFIWIBFSA-N
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Description

(2S)-2-(3,4-Difluorophenyl)propan-1-amine: is an organic compound with the molecular formula C9H11F2N. This compound is characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine precursor.

    Reductive Amination: One common method involves the reductive amination of 3,4-difluorobenzaldehyde with a chiral amine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-Difluorophenyl)propan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(2S)-2-(3,4-Difluorophenyl)propan-1-amine: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Difluorophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

(2S)-2-(3,4-Difluorophenyl)propan-1-amine: can be compared with other similar compounds, such as:

    (2S)-2-(3,4-Dichlorophenyl)propan-1-amine: This compound has chlorine atoms instead of fluorine atoms. The presence of chlorine can affect the compound’s reactivity and biological activity.

    (2S)-2-(3,4-Dimethylphenyl)propan-1-amine: Here, methyl groups replace the fluorine atoms. This change can influence the compound’s lipophilicity and pharmacokinetic properties.

    (2S)-2-(3,4-Difluorophenyl)ethan-1-amine: This compound has a shorter carbon chain. The difference in chain length can impact the compound’s overall structure and function.

The uniqueness of This compound lies in its specific stereochemistry and the presence of the difluorophenyl group, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(3,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMFVYVHCPFET-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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